molecular formula C11H14N4 B14261114 8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine CAS No. 184648-17-7

8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine

Cat. No.: B14261114
CAS No.: 184648-17-7
M. Wt: 202.26 g/mol
InChI Key: AJZQAGPGEYNPEJ-UHFFFAOYSA-N
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Description

8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection and cyclization to yield the desired pyrazoloisoquinoline skeleton . Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.

Scientific Research Applications

8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

184648-17-7

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine

InChI

InChI=1S/C11H14N4/c1-6-2-3-7-5-13-11-9(8(7)4-6)10(12)14-15-11/h5-6H,2-4H2,1H3,(H3,12,13,14,15)

InChI Key

AJZQAGPGEYNPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(NN=C3N=C2)N

Origin of Product

United States

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